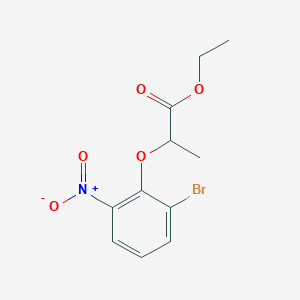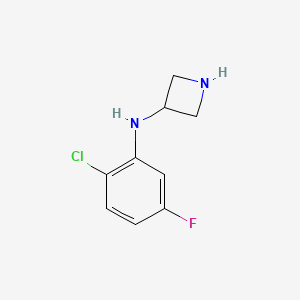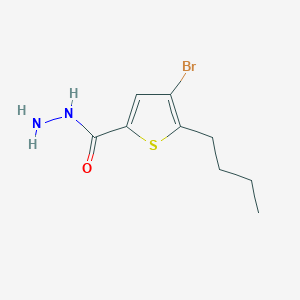
Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate is an organic compound with a complex structure that includes a bromine atom, a nitro group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate typically involves the following steps:
-
Nitration: : The starting material, 2-bromophenol, undergoes nitration to introduce a nitro group at the ortho position relative to the bromine atom. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
-
Esterification: : The nitrated product is then reacted with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. This step involves the formation of an ester bond between the phenolic hydroxyl group and the ethyl 2-bromopropanoate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate can undergo various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
-
Hydrolysis: : The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis.
Major Products
Nucleophilic Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Hydrolysis: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Materials Science: : It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can also influence the compound’s reactivity and interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate can be compared with other similar compounds such as:
-
Ethyl 2-(2-nitrophenoxy)propanoate:
-
Ethyl 2-(2-bromo-4-nitrophenoxy)propanoate: : The position of the nitro group is different, leading to variations in chemical behavior and biological activity.
-
Ethyl 2-(2-bromo-6-chlorophenoxy)propanoate: : Contains a chlorine atom instead of a nitro group, resulting in different chemical properties and uses.
Eigenschaften
Molekularformel |
C11H12BrNO5 |
|---|---|
Molekulargewicht |
318.12 g/mol |
IUPAC-Name |
ethyl 2-(2-bromo-6-nitrophenoxy)propanoate |
InChI |
InChI=1S/C11H12BrNO5/c1-3-17-11(14)7(2)18-10-8(12)5-4-6-9(10)13(15)16/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
IWBANYFOLKERJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OC1=C(C=CC=C1Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)

![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)

![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)





![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)
![1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12073874.png)
